Palovarotene-13C4 is a selective retinoic acid receptor gamma agonist that has been developed primarily for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification. This compound is part of a broader clinical development program aimed at understanding its efficacy and safety in managing this debilitating condition. The focus on palovarotene-13C4 stems from its potential to modulate the pathways involved in bone formation and remodeling, making it a significant candidate for therapeutic intervention in FOP.
Palovarotene-13C4 is classified as a synthetic retinoid. It belongs to a class of compounds that interact with retinoic acid receptors, which are nuclear receptors that regulate gene expression in response to retinoic acid. The compound's development has been guided by insights from clinical trials, particularly those conducted under the auspices of various research institutions and pharmaceutical companies involved in rare disease therapeutics.
The synthesis of palovarotene-13C4 involves several steps that typically include:
The synthetic pathway is designed to ensure high purity and yield, often employing techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization. The use of isotopically labeled compounds like 13C4 can aid in tracing metabolic pathways and understanding pharmacokinetics.
The molecular structure of palovarotene-13C4 can be described as follows:
Crystallographic studies and computational modeling may provide additional insights into its three-dimensional conformation, which is essential for understanding its binding affinity and mechanism of action.
Palovarotene-13C4 undergoes various chemical reactions that can be categorized into:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to study these reactions, providing data on reaction kinetics and product formation.
Palovarotene-13C4 exerts its effects primarily through the activation of retinoic acid receptor gamma. This mechanism involves:
Data from clinical trials indicate that palovarotene-13C4 can significantly reduce the incidence of new heterotopic ossification events in patients with FOP by modulating these pathways.
Relevant data from studies indicate that these properties influence its bioavailability and therapeutic efficacy.
Palovarotene-13C4 is primarily investigated for its application in treating fibrodysplasia ossificans progressiva. Clinical trials have demonstrated its potential not only in reducing new bone formation but also in improving patient quality of life by mitigating flare-ups associated with the disease. Additionally, ongoing research may explore its utility in other conditions characterized by abnormal bone growth or remodeling.
Palovarotene-¹³C₄ is a stable isotope-labeled analog of the selective retinoic acid receptor gamma (RARγ) agonist palovarotene (C₂₇H₃₀N₂O₂; molecular weight 414.55 Da for unlabeled form) [1] [7]. The isotopic labeling involves substitution of four natural-abundance carbon atoms (¹²C) with ¹³C isotopes at specific positions within the molecule. Based on established synthetic routes for retinoids and the molecular structure of palovarotene, the ¹³C labels are strategically incorporated at the carbonyl carbon of the carboxylic acid group and the three carbons constituting the conjugated alkene system in the tetramethyltetrahydronaphthalene core [3] [7]. This yields the molecular formula C₂₃¹²C₄¹³CH₃₀N₂O₂ (molecular weight 418.55 Da), maintaining identical chemical functionality while introducing a quantifiable mass signature.
The isotopic enrichment is typically ≥99% ¹³C at each designated position, with ≤0.1% ¹²C carryover, ensuring minimal interference in tracer studies. Labeling at these sites minimizes isotopic effects on receptor binding (critical for RARγ selectivity) and metabolic stability, as confirmed by comparative binding assays [1] [4]. XLogP calculations (7.85) and topological polar surface area (55.12 Ų) remain unchanged versus unlabeled palovarotene, preserving lipophilicity and membrane permeability [7].
Table 1: Isotopic Distribution Profile of Palovarotene-¹³C₄ vs. Unlabeled Palovarotene
Property | Unlabeled Palovarotene | Palovarotene-¹³C₄ |
---|---|---|
Molecular Formula | C₂₇H₃₀N₂O₂ | C₂₃¹²C₄¹³CH₃₀N₂O₂ |
Exact Mass (Da) | 414.2307 | 418.2307 |
Isotopic Purity | N/A | ≥99% ¹³C at labeled positions |
XLogP | 7.85 | 7.85 (unchanged) |
Key Labeled Positions | N/A | Carboxylate carbonyl; conjugated alkene carbons |
¹³C-NMR spectroscopy is the principal technique for verifying the position and enrichment of ¹³C labels. Palovarotene-¹³C₄ exhibits a distinct ¹³C-NMR profile compared to the unlabeled compound:
1H-NMR analysis further confirms structural integrity. Key proton signals include the vinyl proton (δ ~6.3 ppm, d, J=16 Hz), aromatic protons (δ ~7.1-8.1 ppm), and the pyridine ring protons (δ ~8.5 ppm). The presence of ¹³C satellites flanking these signals (separation ≈ ¹J₍H₋C₎/2 ≈ 70-80 Hz) provides direct evidence of ¹³C incorporation at specific sites [5].
Table 2: Key NMR Spectral Characteristics of Palovarotene-¹³C₄
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Isotope Effect |
---|---|---|---|---|
¹³C | ~167 | Singlet (enhanced intensity) | Carboxylate Carbon (C1) | Primary: Signal enhancement ≥100-fold |
¹³C | ~140-150 | Doublet/Triplet | Conjugated Alkene Carbons (C2-C4) | Primary: J-coupling visible (40-70 Hz) |
¹H | ~6.3 | Doublet (J≈16 Hz + satellites) | Vinyl Proton (H-C2) | Secondary: ¹³C satellites (Δδ≈70-80 Hz) |
¹H | ~7.1-8.1 | Complex + satellites | Aromatic Protons | Secondary: ¹³C satellites observable |
Palovarotene-¹³C₄ exhibits bioanalytical equivalence but distinct spectroscopic signatures versus its unlabeled counterpart:
Table 3: Comparative Fragmentation Patterns in Mass Spectrometry
Fragment Ion | Formula | Unlabeled m/z ([M+H]⁺) | Palovarotene-¹³C₄ m/z ([M+H]⁺) | Mass Shift (Da) | Structural Implication |
---|---|---|---|---|---|
F1 | C₂₇H₃₁N₂O₂⁺ | 415.2380 | 419.2380 | +4 | Intact Molecule |
F2 | C₂₀H₂₀N⁺ | 282.1642 | 286.1642 | +4 | Core Tetrahydronaphthalene-Pyridine retained |
F3 | C₁₁H₁₁N⁺ | 157.0886 | 157.0886 | 0 | Pyridine-alkyl fragment (unlabeled region) |
F4 | C₉H₇O₂⁺ | 147.0441 | 151.0441 | +4 | Carboxylate-containing fragment |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7